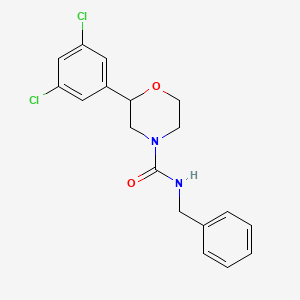

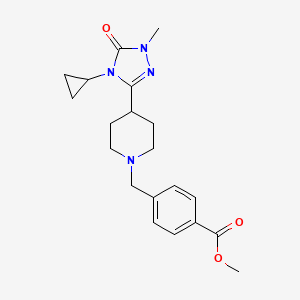

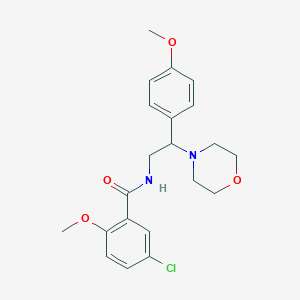

N-benzyl-2-(3,5-dichlorophenyl)morpholine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Medicinal Chemistry and Drug Development

N-benzyl-2-(3,5-dichlorophenyl)morpholine-4-carboxamide has been synthesized as part of a research program targeting novel indole-like molecules with potential cannabinoid agonist activity . Its structural features make it an interesting candidate for further exploration in drug development. Researchers can investigate its binding affinity to cannabinoid receptors, pharmacokinetics, and potential therapeutic applications.

Antioxidant Properties

Given the presence of benzofuran and morpholine moieties, this compound may exhibit antioxidant properties. Researchers could explore its ability to scavenge free radicals, protect cells from oxidative stress, and mitigate oxidative damage. In vitro and in vivo studies can shed light on its antioxidant potential .

Synthetic Methodology and Catalysis

The synthetic route to N-benzyl-2-(3,5-dichlorophenyl)morpholine-4-carboxamide involves key steps such as amidation and benzyl group introduction. Researchers can optimize these reactions, explore alternative catalysts, and develop greener synthetic protocols. Additionally, the compound itself might serve as a catalyst in other reactions .

Halogen Exchange Reactions

Considering the presence of the benzyl group, researchers could explore its reactivity in halogen exchange reactions. Investigating its behavior with various halogens (e.g., iodine, bromine, chlorine) can lead to insights into synthetic transformations .

Plant Hormone Analogues

Indole derivatives often exhibit plant hormone-like properties. Researchers might explore whether N-benzyl-2-(3,5-dichlorophenyl)morpholine-4-carboxamide or its analogues affect plant growth, development, or stress responses. This could open up applications in agriculture and horticulture .

特性

IUPAC Name |

N-benzyl-2-(3,5-dichlorophenyl)morpholine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18Cl2N2O2/c19-15-8-14(9-16(20)10-15)17-12-22(6-7-24-17)18(23)21-11-13-4-2-1-3-5-13/h1-5,8-10,17H,6-7,11-12H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHNZRLMUYYXVQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C(=O)NCC2=CC=CC=C2)C3=CC(=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-(3,5-dichlorophenyl)morpholine-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

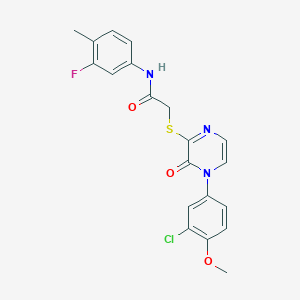

![N-[6-(benzimidazol-1-yl)pyridin-3-yl]-2-(3-fluorophenyl)acetamide](/img/structure/B2804968.png)

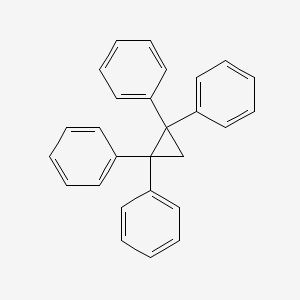

![3-[(Dimethylamino)methylene]-1-(2-pyrimidinyl)-2-pyrrolidinone](/img/structure/B2804972.png)

![5-[(4-Ethoxyphenyl)amino]-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2804975.png)

![(E)-1-{[(2-chlorophenyl)methyl]carbamoyl}-N-(4-methylphenyl)methanecarbonimidoyl cyanide](/img/structure/B2804978.png)

![3-(2-pyridyl)-6-[2-(2-pyridyl)ethyl]isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2804989.png)